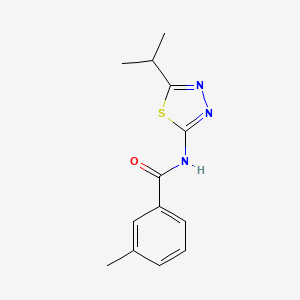
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, also known as ITD-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, ITD-1 has been extensively studied for its potential applications in various fields of research, including cancer research, neuroscience, and developmental biology.
作用機序
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves the inhibition of Porcupine-mediated palmitoylation and secretion of Wnt ligands. By blocking the secretion of Wnt ligands, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can effectively suppress the Wnt signaling pathway and its downstream effects, including cell proliferation, migration, and differentiation. This mechanism has been extensively studied in various cellular and animal models, and it has been shown to have a broad range of applications in scientific research.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to have a broad range of biochemical and physiological effects, depending on the specific cellular and animal models used. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, by blocking the Wnt signaling pathway and inducing apoptosis. It has also been shown to promote the differentiation of stem cells into specific lineages, by modulating the Wnt signaling pathway. In addition, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
実験室実験の利点と制限
One of the main advantages of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in lab experiments is its specificity and potency. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to selectively inhibit the activity of Porcupine, without affecting other cellular processes. It is also highly potent, with an IC50 value in the low nanomolar range. Another advantage of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is its broad range of applications in various fields of research, including cancer research, neuroscience, and developmental biology. However, one of the limitations of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is its potential toxicity and off-target effects, especially at higher concentrations. Therefore, careful dose-response studies and toxicity assays are required to ensure the safety and efficacy of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in lab experiments.
将来の方向性
There are several future directions for the research and development of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. One of the main directions is the optimization of its pharmacokinetic and pharmacodynamic properties, to improve its efficacy and safety in vivo. This includes the development of more stable and bioavailable analogs of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, as well as the identification of new targets and pathways that can be modulated by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. Another direction is the application of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in combination with other drugs or therapies, to enhance its therapeutic effects and reduce its side effects. This includes the combination of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide with chemotherapy, radiation therapy, or immunotherapy, to improve the treatment outcomes of cancer patients. Overall, the research and development of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide have great potential to advance our understanding of the Wnt signaling pathway and its role in various biological processes, as well as to provide new therapeutic options for the treatment of cancer and other diseases.
合成法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves several steps, starting from the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 3-methylbenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final compound is obtained as a white solid with a high yield and purity.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been widely used as a research tool to investigate the role of Wnt signaling pathway in various biological processes, including embryonic development, stem cell differentiation, and cancer progression. It has been shown to inhibit the activity of Porcupine, a membrane-bound O-acyltransferase that is required for the palmitoylation and secretion of Wnt ligands. By blocking the secretion of Wnt ligands, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can effectively suppress the Wnt signaling pathway and its downstream effects.
特性
IUPAC Name |
3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-15-16-13(18-12)14-11(17)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUGRRPGVPYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)


![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)